molecular formula C8H22HgSi2 B079299 Bis((trimethylsilyl)methyl)mercury CAS No. 13294-23-0

Bis((trimethylsilyl)methyl)mercury

Cat. No. B079299
CAS RN: 13294-23-0
M. Wt: 375.02 g/mol
InChI Key: UQOFJLBRRNSQKQ-UHFFFAOYSA-N
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Description

Bis((trimethylsilyl)methyl)mercury is a chemical reagent with the formula [(CH3)3SiCH2]2Hg . It’s a compound where three methyl groups are bonded to a silicon atom, which is in turn bonded to the rest of a molecule .


Synthesis Analysis

This compound was first synthesized by Wiberg et al. in 1963, by the reaction of trimethylsilyl bromide with sodium amalgam . The reaction is as follows: 2 Na + Hg + TMSBr → TMS2Hg + 2 NaBr .


Molecular Structure Analysis

The molecular weight of Bis((trimethylsilyl)methyl)mercury is 375.02 . The linear formula of this compound is [(CH3)3SiCH2]2Hg .


Chemical Reactions Analysis

On prolonged heating at 100-160 °C, or when stood under light as an ethereal solution, Bis((trimethylsilyl)methyl)mercury decomposes to hexamethyldisilane . Also, its reaction with hydrogen chloride gives trimethylsilane and trimethylsilyl chloride .


Physical And Chemical Properties Analysis

Bis((trimethylsilyl)methyl)mercury has a refractive index n20/D of 1.488 (lit.) and a boiling point of 60-65 °C/0.1 mmHg (lit.) . The density of this compound is 1.474 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Reaction with Organic Compounds : Bis((trimethylsilyl)methyl)mercury reacts with organic 1,2-dibromo compounds to produce corresponding alkenes, along with mercury and trimethylbromosilane or trimethylbromogermane. This reaction suggests a one-stage molecular mechanism for stereospecific cis-elimination (Bennett, Eaborn, Jackson, & Walsingham, 1971).

  • Generation of Aminocarbenes : It reacts at low temperatures with chloroamidinium and -iminium chlorides, generating persistent metal-free cyclic and acyclic diaminocarbenes, as well as transient aryl-, chloro-, and hydrogenoaminocarbenes (Otto et al., 2004).

  • Interaction with Polyfluoro-olefins : Under ultraviolet irradiation, bis((trimethylsilyl)methyl)mercury reacts with chlorotrifluoroethylene, producing 1:1-adducts and eventually leading to various fluorinated compounds (Fields, Haszeldine, & Hubbard, 1972).

  • Formation of Metal–Silicon Bonds : It is used as a reagent for the preparation of metal–silicon bonds and serves as a precursor to trimethylsilyllithium (Shipman, 2001).

  • Reactions with Ketones : Bis((trimethylsilyl)methyl)mercury reacts with various ketones like cyclohexanone and acetophenone, giving rise to products such as cyclohexyloxytrimethylsilane and analogous compounds. The reaction suggests the formation of intermediate radical species (Beaumont, Eaborn, & Jackson, 1970).

  • Photolytic Reactions : When photolyzed, bis((trimethylsilyl)methyl)mercury produces trimethylsilyl radicals that react with aromatic compounds like benzene or toluene, leading to homolytic aromatic substitution products (Bennett, Eaborn, Jackson, & Pearce, 1971).

Safety And Hazards

Bis((trimethylsilyl)methyl)mercury is a hazardous compound. It’s labeled as dangerous with hazard statements H300, H310, H330, H373, H410 . It’s highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously . It’s harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

bis(trimethylsilylmethyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11Si.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOFJLBRRNSQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Hg]C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22HgSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157874
Record name Bis((trimethylsilyl)methyl)mercury
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis((trimethylsilyl)methyl)mercury

CAS RN

13294-23-0
Record name Bis[(trimethylsilyl)methyl]mercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13294-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis((trimethylsilyl)methyl)mercury
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Record name Bis((trimethylsilyl)methyl)mercury
Source EPA DSSTox
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Record name Bis[(trimethylsilyl)methyl]mercury
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
DM Heinekey, SR Stobart - Inorganic Chemistry, 1978 - ACS Publications
HgPh2 resulted in a partial formation of PtMe2Ph-(02CCH3)(bpy) and mercury. With MeHgCl the reaction proceeded similarly as with MeHg02CCF3 althoughsmall amounts of other …
Number of citations: 27 pubs.acs.org
S Al-Hashimi, JD Smith - Journal of Organometallic Chemistry, 1978 - Elsevier
Reactions between bis(trimethylsilyl)methyllithium and the chlorides ECl 3 (E = B or Al) yield the di[bis(trimethylsilyl)methyl] derivatives [(Me 3 Si) 2 CH] 2 ECl. The boron compound may …
Number of citations: 36 www.sciencedirect.com
MG Banwell, J Renner - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 41924‐26‐9 ] C 8 H 22 Si 2 Zn (MW 239.82) InChI = 1S/2C4H11Si.Zn/c2*1‐5(2,3)4;/h2*1H2,2‐4H3; InChIKey = AHQMHEHOLXXTEQ‐UHFFFAOYSA‐N (useful organometallic …
Number of citations: 2 onlinelibrary.wiley.com
W Clegg, B Conway, AR Kennedy, J Klett, RE Mulvey… - 2011 - Wiley Online Library
[(Trimethylsilyl)methyl]sodium [NaCH 2 SiMe 3 ] (1) was prepared by a metathesis reaction of [(trimethylsilyl)methyl]lithium [LiCH 2 SiMe 3 ] with sodium tert‐butoxide in n‐hexane. …
CR Bettler, JC Sendra, G Urry - Inorganic Chemistry, 1970 - ACS Publications
When a mercury alkyl is irradiated in the presence of trichlorosilane, bis (trichlorosilyl) mercury, a white crystalline solid, and the alkane arc formed. In a similar reaction with …
Number of citations: 45 pubs.acs.org
D Seyferth, W Freyer - The Journal of Organic Chemistry, 1961 - ACS Publications
Our recent work on the tris (trimet hylsilyl-methyl) derivatives of the Group VB elements2 has prompted further work in the area of siliconsubstituted phosphorus compounds. Of particular …
Number of citations: 49 pubs.acs.org
RT McDonald, S Bywater - Organometallics, 1986 - ACS Publications
(Neopentylallyl) lithium,-sodium, and-potassium have been prepared by established methods under conditions where the trans configuration is, as far as possible, produced. Their …
Number of citations: 19 pubs.acs.org
G Urry - Accounts of Chemical Research, 1970 - ACS Publications
The congeneric relationship of silicon to carbon has stimulated a considerable volume of scientific effort ex-ploring for reactions in silicon chemistry analogous to previously …
Number of citations: 67 pubs.acs.org
J Kuyper - Inorganic Chemistry, 1978 - ACS Publications
(Ph2Me2phen) 2. Reaction with PtMe2 (bpy) in a ratio 1: 4 afforded a pentanuclear compound Pt4Me8 (02CCF3)-(Hg02CCF3)(bpy) 4 which had a metallic appearance. The formation …
Number of citations: 36 pubs.acs.org
JR JoINER Jr - 1973 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 GGGGGLGGGGGGGG GG aLLLL This material was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com

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